mPEG16-NH2

Description

Nomenclature and Structural Context within Poly(ethylene glycol) Derivatives

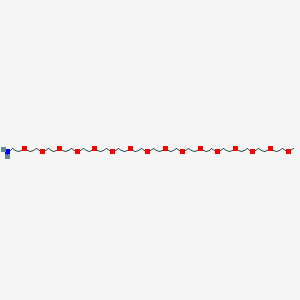

mPEG16-NH2 is a specific type of polyethylene (B3416737) glycol derivative. The "mPEG" prefix indicates that one terminus of the polymer chain is capped with a methoxy (B1213986) group (CH₃O-). The "16" signifies the number of repeating ethylene (B1197577) glycol units (-CH₂CH₂O-) in the polymer chain. The "-NH₂" suffix denotes that the other terminus is functionalized with a primary amine group (-NH₂). This structure gives this compound a defined length and bifunctional character, with a stable methoxy ether at one end and a reactive amine at the other.

Poly(ethylene glycol)s are generally synthesized through the ring-opening polymerization of ethylene oxide. nih.gov While conventional PEG synthesis often results in a mixture of polymers with varying chain lengths (polydisperse PEG), monodispersed PEGs like this compound are synthesized using controlled methods to yield a pure compound with a precise molecular weight and uniform structure. nih.govmsesupplies.combiochempeg.com

The chemical name for this compound is 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-amine. purepeg.com Its molecular formula is C₃₃H₆₉NO₁₆, and its molecular weight is approximately 735.9 g/mol . purepeg.comacrotein.commyskinrecipes.comchemicalbook.compurepeg.comcalpaclab.com The structure consists of a methyl group attached to a chain of sixteen repeating ethylene oxide units, terminated by a primary amine group.

Academic Significance as a Monodispersed Amine-Terminated Polymer

The academic significance of this compound stems primarily from its nature as a monodispersed, amine-terminated PEG. Unlike polydisperse PEGs, which are mixtures of polymers with an average molecular weight, monodispersed PEGs have a uniform chemical structure and a precise molecular weight. msesupplies.combiochempeg.com This molecular uniformity is crucial in research applications where precise control over the properties of PEG conjugates is required.

The defined molecular weight and structure of this compound minimize the heterogeneity that can complicate the synthesis and purification of PEGylated molecules when using polydisperse PEGs. nih.gov This precision allows researchers to better understand and control the impact of PEGylation on the physicochemical and biological properties of the conjugated substance.

The terminal amine group provides a highly reactive handle for conjugation. Primary amines can readily react with various functional groups, such as activated esters (like NHS esters), carboxylic acids (via carbodiimide (B86325) chemistry), epoxides, and isocyanates, enabling the covalent attachment of this compound to a wide range of molecules, including peptides, proteins, nucleic acids, nanoparticles, and surfaces. mdpi.com This specific and controllable reactivity is a key reason for its value in academic research for creating well-defined conjugates.

Broad Research Domains of this compound Utilization

This compound is utilized across a broad spectrum of academic research domains, primarily due to its biocompatibility, water solubility, and reactive amine terminus. Its applications often involve modifying or conjugating with other molecules or materials to impart PEG's beneficial properties.

One significant area of application is in the development of bioconjugates. The amine group allows for the facile attachment of this compound to biomolecules, which can improve their solubility, stability, and reduce non-specific binding or immunogenicity. mdpi.comrsc.org While specific detailed research findings on this compound bioconjugation were not extensively detailed in the search results, the general principle of using amine-terminated PEGs for conjugating to proteins and other biomolecules is well-established in academic literature. mdpi.comrsc.org

In nanotechnology and materials science research, this compound can be used for surface modification of nanoparticles, liposomes, and other materials. msesupplies.com PEGylation of nanoparticle surfaces can enhance their dispersibility in aqueous media, reduce aggregation, and provide a "stealth" effect, minimizing uptake by the reticuloendothelial system and prolonging circulation time in biological studies. nih.gov The terminal amine can also serve as an anchoring point for further functionalization of the PEGylated surface.

Furthermore, this compound is explored in the development of novel drug delivery systems and research tools. Its ability to be precisely conjugated makes it valuable in creating well-defined polymer-drug conjugates or in modifying carriers for targeted delivery studies. msesupplies.combiochempeg.com The monodispersity ensures that the resulting conjugates have consistent properties, which is vital for reproducible research outcomes. For instance, PEG-based linkers, including those utilizing amine termini, are employed in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras) in chemical biology research, where precise linker length and composition are important. chemicalbook.com

The versatility of the amine functional group allows this compound to be incorporated into various research strategies requiring the introduction of a hydrophilic, stealth-enhancing, and precisely sized polymer chain with a reactive handle.

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H69NO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-34H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTFEVBTZHBNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H69NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Functionalization Chemistry of Mpeg16 Nh2

Amine Reactivity of mPEG16-NH2 in Organic Synthesis

The primary amine group (-NH2) at the terminus of this compound is a potent nucleophile, participating in a wide array of reactions characteristic of amines in organic synthesis. mdpi.com This nucleophilicity allows it to readily react with electrophilic centers on other molecules, forming stable covalent bonds. The reactivity of the amine group is fundamental to the utility of this compound in creating diverse conjugates and modified polymers.

Common reactions involving the primary amine include acylation, alkylation, reductive amination, and Michael addition. The specific reaction conditions, such as solvent, temperature, pH, and the presence of catalysts, can be tuned to favor selectivity and optimize reaction yield. The hydrophilic nature of the PEG chain influences the solubility of this compound, allowing reactions to be conducted in aqueous or mixed aqueous-organic solvent systems, which is particularly advantageous for conjugating to biomolecules. biochempeg.com

Reaction with NHS-Esters for Amide Bond Formation

One of the most common and widely utilized reactions for amine-functionalized PEGs like this compound is the reaction with N-hydroxysuccinimide (NHS) esters. biochempeg.compreprints.orgbroadpharm.comprecisepeg.comaxispharm.comiris-biotech.de This reaction results in the formation of a stable amide bond, linking the PEG molecule to a molecule containing an activated carboxylic acid group in the form of an NHS ester. biochempeg.combroadpharm.comprecisepeg.comaxispharm.com

The reaction proceeds efficiently in neutral to slightly basic aqueous buffers (typically pH 7-9, with optimal pH often cited between 8.3 and 8.5) or in organic solvents like DMSO or DMF followed by dilution in aqueous buffer. broadpharm.comprecisepeg.comaxispharm.com The amine group of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the displacement of the NHS leaving group and the formation of a stable amide linkage. precisepeg.com

A key consideration in this reaction is the potential for hydrolysis of the NHS ester in aqueous solutions, which competes with the reaction with the amine. precisepeg.comaxispharm.com Hydrolysis becomes more significant at higher pH values. precisepeg.com To minimize hydrolysis and maximize conjugation efficiency, it is recommended to dissolve the NHS ester immediately before use and avoid preparing stock solutions for storage. broadpharm.comaxispharm.com Buffers containing primary amines, such as Tris or glycine, should also be avoided as they will compete with the this compound for reaction with the NHS ester. broadpharm.comaxispharm.com

This conjugation strategy is widely applied for the PEGylation of proteins, peptides, antibodies, and other amine-containing molecules or surfaces, leveraging the multiple lysine (B10760008) residues and the N-terminus present in proteins as potential attachment sites. preprints.orgbroadpharm.comprecisepeg.comaxispharm.com

An example of research findings demonstrating the efficiency of NHS-ester chemistry with amine-terminated PEGs can be seen in the modification of amine-bearing small molecules or proteins. Studies show that the reaction can be monitored by techniques such as LC-MS or TLC for small molecules, or by removing unreacted PEG NHS ester via dialysis or gel filtration for proteins. broadpharm.comaxispharm.com

Carbodiimide-Mediated Coupling Reactions Involving this compound

Carbodiimide (B86325) chemistry provides another powerful method for coupling the amine group of this compound to carboxylic acid-containing molecules, forming stable amide bonds. cnrs.frtaylorandfrancis.comrsc.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), act as coupling agents that activate the carboxylic acid group. iris-biotech.detaylorandfrancis.comrsc.org

The mechanism involves the carbodiimide reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of an amide bond and the release of a urea (B33335) byproduct. taylorandfrancis.comrsc.org

While carbodiimides can facilitate amide bond formation directly, the addition of N-hydroxysuccinimide (NHS) or sulfo-NHS is often employed to improve coupling efficiency and stability of the activated intermediate. cnrs.frtaylorandfrancis.comrsc.org The reaction of the O-acylisourea intermediate with NHS forms a more stable NHS ester, which then reacts with the amine of this compound. taylorandfrancis.comrsc.org This two-step process can be advantageous, particularly in aqueous environments where the O-acylisourea intermediate can be prone to hydrolysis, regenerating the free carboxylic acid. rsc.org

Carbodiimide-mediated coupling is versatile and can be performed in various solvents, including aqueous media. cnrs.frtaylorandfrancis.com The pH of the reaction is a critical parameter, typically maintained in a slightly acidic to neutral range to favor the formation of the O-acylisourea intermediate and minimize side reactions. cnrs.frnih.gov

Research has demonstrated the application of carbodiimide-mediated coupling for conjugating amine-terminated PEGs to polymers containing carboxylic acid groups, such as polyglucuronic acid or chitosan (B1678972). cnrs.frnih.gov Studies have investigated the effect of reagent concentrations and pH on the degree of substitution and conjugation yield, highlighting the need for optimization to achieve efficient coupling and minimize the formation of unwanted byproducts, such as N-acylurea adducts formed by the reaction of the amine directly with the carbodiimide. nih.gov

Click Chemistry Conjugation with this compound

Click chemistry refers to a set of highly reliable, selective, and efficient reactions that can be carried out under mild conditions, often in aqueous environments. While the amine group of this compound itself is not a direct participant in the most common forms of click chemistry (like the copper(I)-catalyzed azide-alkyne cycloaddition or the strain-promoted azide-alkyne cycloaddition), this compound can serve as a precursor for incorporating functional groups compatible with click chemistry, or its amine group can be reacted with a molecule already functionalized for click chemistry. nanocs.netnanosoftpolymers.combiochempeg.comacs.org

For instance, this compound can be conjugated to molecules containing activated esters (like NHS esters) that also bear a click chemistry handle, such as an azide (B81097) or an alkyne. Alternatively, this compound can be reacted with reagents to introduce a click chemistry-compatible group onto the PEG terminus. For example, reaction with an activated ester of an alkyne- or azide-carboxylic acid would result in an alkyne- or azide-terminated mPEG conjugate.

A common approach involves using heterobifunctional PEGs where one terminus is an amine and the other is a click chemistry-compatible group like an alkyne or dibenzocyclooctyne (DBCO). nanocs.netnanosoftpolymers.combiochempeg.combiochempeg.com While this compound is monofunctional with only an amine, its amine can be used to attach it to a molecule that does have a click chemistry handle. For example, this compound could react with an NHS-activated molecule containing an azide. The resulting conjugate would then have an azide group available for click chemistry with an alkyne-functionalized molecule.

Research involving amine-terminated PEGs in conjunction with click chemistry often focuses on creating complex architectures, such as PEGylated nanoparticles or hydrogels, or for site-specific labeling of biomolecules. nanocs.netbiochempeg.comacs.org The bioorthogonal nature of click reactions allows for conjugation in complex biological environments with minimal interference from native functional groups. nanocs.net

Integration of this compound into Polymer Modification Protocols

This compound serves as a valuable building block for modifying existing polymers or for synthesizing new polymeric architectures. Its integration into polymer modification protocols leverages the reactivity of the terminal amine group to introduce the PEG chain and its associated properties onto polymeric backbones or surfaces. biochempeg.commdpi.comgoogle.com

The amine group of this compound can react with various functional groups present on polymers, including carboxylic acids, activated esters, epoxides, aldehydes, and isocyanates, leading to the formation of stable covalent linkages such as amide, ester, secondary amine, or urethane (B1682113) bonds. preprints.orgiris-biotech.dersc.orgacs.orgmdpi.comgoogle.com

This integration can be broadly categorized into several approaches:

Grafting "to": In this approach, pre-formed this compound is reacted with a polymer backbone or surface that contains complementary reactive groups. acs.orgmdpi.com For example, a polymer with carboxylic acid or activated ester groups can be reacted with this compound to graft PEG chains onto the polymer. cnrs.frrsc.org This method is straightforward but the grafting density can be limited by steric hindrance, especially at high polymer concentrations or high molecular weights of the PEG. acs.org

Modification of Polymer End-Groups: this compound can be used to functionalize the termini of polymers during or after polymerization. For instance, in controlled polymerization techniques, this compound could potentially be used as an initiator or terminator, or reacted with a polymer chain end bearing a reactive group.

Formation of PEG-based Copolymers or Conjugates: this compound can be reacted with monomers or other polymers to form block copolymers, graft copolymers, or polymer conjugates with tailored properties. For example, reaction with cyclic monomers capable of ring-opening polymerization initiated by amines could lead to block copolymers.

Research findings illustrate the use of amine-terminated PEGs in modifying polymers like chitosan through carbodiimide coupling to improve solubility and other properties. nih.gov Another example involves the reaction of PEG-amine with D-gluconic acid to create multifunctionalized PEG derivatives that can then be integrated into more complex polymer structures like graft polyrotaxanes. beilstein-journals.org

The integration of this compound into polymer modification protocols is driven by the desire to impart the beneficial characteristics of PEG, such as enhanced hydrophilicity, biocompatibility, and reduced protein adsorption (fouling resistance), to a wide range of polymeric materials for applications in areas like drug delivery, biomaterials, and surface science. biochempeg.combiochempeg.comresearchgate.netmsesupplies.com

Bioconjugation Strategies Utilizing Mpeg16 Nh2

Conjugation of mPEG16-NH2 to Peptides and Polypeptides

The conjugation of this compound to peptides and polypeptides is a common strategy to enhance their therapeutic potential, stability, and half-life nih.gov. The primary amine group of this compound readily reacts with various functional groups present in peptides and polypeptides.

A primary target for amine-reactive PEGs is the carboxyl group, typically found at the C-terminus of peptides and in the side chains of aspartic acid and glutamic acid residues. Carbodiimide (B86325) chemistry, particularly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a widely employed method for forming stable amide bonds between the amine of this compound and carboxyl groups on peptides thermofisher.com. This reaction is typically carried out under slightly acidic conditions thermofisher.com.

Another common target is activated esters, such as N-hydroxysuccinimide (NHS) esters. While this compound itself is the amine component, peptides and polypeptides can be modified to contain activated ester groups, or the conjugation can involve a crosslinker with an NHS ester that reacts with amine groups on the peptide (N-terminus or lysine (B10760008) residues) and another functional group that reacts with the this compound amine. Amine-reactive crosslinkers, including those with NHS ester functionalities, are frequently used for labeling and crosslinking peptides and proteins via their primary amines thermofisher.comthermofisher.comthermofisher.com. These reactions typically occur in slightly alkaline conditions, yielding stable amide bonds thermofisher.comthermofisher.com.

Research findings have explored the conjugation of PEG-peptide constructs, such as mPEG with a cleavable peptide sequence, to other entities like nanogels nih.gov. While the specific mPEG chain length might vary (e.g., mPEG(350) or mPEG(750) mentioned in one study), the principle of using the PEG-peptide conjugate for further modification is relevant nih.gov.

Covalent Attachment of this compound to Proteins and Antibodies

Similar to peptides, proteins and antibodies can be covalently modified with this compound to improve their properties, such as increasing their circulating half-life and reducing immunogenicity conicet.gov.arnih.gov. The primary amine group of this compound provides a reactive handle for conjugation to various sites on proteins and antibodies.

Primary amines, present at the N-terminus of each polypeptide chain and in the ε-amine side chains of lysine residues, are the most common targets for reaction with activated PEGs thermofisher.comthermofisher.comthermofisher.com. Conversely, the amine group of this compound can be reacted with activated carboxyl groups on proteins, often facilitated by carbodiimide chemistry like EDC thermofisher.com. This method forms a stable amide linkage between the this compound and the protein's carboxyl groups thermofisher.com.

NHS esters are also frequently utilized in protein and antibody conjugation. Amine-reactive crosslinkers containing NHS esters react efficiently with the primary amines of proteins and antibodies, forming stable amide bonds thermofisher.comthermofisher.comthermofisher.com. While the protein provides the amine in this typical scenario, the this compound amine can react with a protein that has been modified to contain a reactive group like an activated ester or aldehyde, or via a crosslinker that bridges the two molecules.

Studies on PEGylated antibodies and antibody fragments highlight the established nature of this technology for modifying their function nih.gov. The covalent attachment of PEG has been used to reduce immunogenicity and increase the circulating half-lives of antibodies nih.gov.

Surface Immobilization of Biomolecules via this compound Linkage

This compound can serve as a linker for immobilizing biomolecules onto various surfaces. This is crucial for applications in biosensors, diagnostics, and biomaterials york.ac.uknih.govnih.govd-nb.info. The amine group of this compound can react with appropriately functionalized surfaces, creating a PEGylated layer to which biomolecules can then be attached, or it can be used to functionalize a biomolecule before immobilizing it onto a surface.

Surfaces can be functionalized with groups that react with primary amines, such as NHS esters, epoxides, or aldehydes thermofisher.comthermofisher.comthermofisher.com. When a surface is activated with such groups, this compound can be covalently attached, creating a PEGylated surface. This PEGylated surface can then be used to immobilize biomolecules, often through further conjugation reactions with the methoxy (B1213986) end of the PEG or by incorporating additional reactive groups at the PEG terminus.

Alternatively, this compound can be conjugated to a biomolecule in solution, and the resulting this compound-biomolecule conjugate is then immobilized onto a surface that reacts with the PEG or another part of the biomolecule. Covalent immobilization methods are favored for creating stable and long-lasting functionalized surfaces nih.govd-nb.info. The immobilization of biomolecules onto inorganic nanoparticles is one area where surface functionalization is critical nih.gov. Electrospun nanofibers also serve as excellent substrates for immobilization due to their high surface area, and covalent methods are used to permanently fix biomolecules to the fiber surface nih.gov.

The use of amine-reactive supports, such as beaded agarose (B213101) resin or magnetic particles activated with NHS-ester groups, allows for the stable and efficient conjugation of proteins or other amine-containing ligands for immobilization thermofisher.com. While these supports react with the amine of the biomolecule, the principle applies to conjugating an amine-terminated PEG like this compound to a surface with complementary reactivity.

Formation of this compound-Based Hybrid Bioconjugates

This compound can act as a linker or a component in the formation of hybrid bioconjugates, which combine different types of molecules to achieve novel functionalities. These can include conjugates of PEG with small molecules, peptides, proteins, or other polymers.

One example is the use of this compound as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) chemicalbook.com. PROTACs are hybrid molecules that contain a ligand for an E3 ubiquitin ligase and a ligand for a target protein, connected by a linker chemicalbook.com. The PEG chain in the linker, such as mPEG16, can influence the properties of the PROTAC, including its solubility and cellular permeability.

Linear-dendritic hybrid polymer conjugates represent another class of hybrid bioconjugates where mPEG with an amine terminus can be incorporated mcmaster.ca. These structures combine the unique properties of linear polymers (like PEG) and dendritic polymers mcmaster.ca. The synthesis of NH2-G4-(mPEG)16 derivatives, involving a dendron and an mPEG16 chain with an amine, illustrates the creation of such hybrid structures mcmaster.ca. These hybrid polymers can be designed to interact selectively with biomolecules based on size, potentially exhibiting a molecular sieving effect mcmaster.camdpi.com.

The conjugation of small bioactive molecules to peptides to form hybrid molecules with enhanced properties is a promising area in medicinal chemistry nih.gov. This compound could potentially be part of a linker system or directly conjugated to one of the components in such hybrid conjugates.

Strategies for Targeted Bioconjugation with this compound

This compound can be incorporated into strategies for targeted bioconjugation, where the goal is to deliver a conjugated entity specifically to a particular cell type, tissue, or location. This often involves conjugating this compound to a targeting ligand or incorporating it into a targeted delivery system.

In targeted drug delivery, for instance, a targeting molecule (such as an antibody, peptide, or small molecule ligand) is conjugated to a therapeutic agent or a drug carrier (like a nanoparticle) nih.govnih.gov. This compound can be used as a linker to attach the targeting ligand to the drug or carrier, or the PEGylated carrier itself might be modified with the targeting ligand. The amine group of this compound provides a point of attachment for molecules containing complementary reactive groups.

Targeting strategies often involve molecules that bind to specific cell-surface receptors or antigens that are overexpressed on target cells nih.gov. Antibodies and antibody fragments are widely used as targeting ligands due to their high specificity nih.govnih.gov. Covalent aptamers that bind to antibodies have also been developed and can serve as adapters for generating antibody-oligonucleotide conjugates, which could be part of a targeted system biorxiv.org.

While some targeted strategies involve non-covalent attachment dovepress.com, covalent conjugation using linkers like PEG derivatives ensures a more stable connection between the targeting moiety and the payload or carrier nih.gov. The PEG chain in this compound can also influence the biodistribution and reduce non-specific uptake, contributing to improved targeting efficiency.

Research in targeted photodynamic diagnosis and therapy of cancer, for example, involves the bioconjugation of targeting molecules to photosensitizers or nanoparticles nih.gov. This highlights the broader context in which amine-terminated PEGs like this compound can be utilized to create targeted conjugates.

Applications of Mpeg16 Nh2 in Advanced Materials and Nanoscience Research

Design and Fabrication of mPEG16-NH2-Modified Nanocarriers

Nanocarriers are a cornerstone of modern drug delivery and diagnostics, offering the potential for targeted transport and controlled release of therapeutic and imaging agents. The incorporation or modification of nanocarriers with this compound can significantly influence their properties, including stability, biocompatibility, and interactions with biological systems. The terminal amine group facilitates the conjugation of targeting ligands, imaging probes, or other functional molecules to the nanocarrier surface or within its structure.

Polymeric micelles are self-assembled core-shell nanoparticles formed from amphiphilic block copolymers in aqueous solutions. These structures typically feature a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability and can reduce opsonization, thereby prolonging circulation time in the bloodstream. Poly(ethylene glycol) is a commonly used hydrophilic block in the formation of polymeric micelles due to its biocompatibility and protein resistance uomustansiriyah.edu.iqe3s-conferences.orgjddtonline.info.

This compound can serve as a building block for synthesizing amphiphilic block copolymers by conjugating its amine group to a hydrophobic polymer block. This results in copolymers where the mPEG16 segment forms the hydrophilic shell of the resulting micelles, while the hydrophobic block forms the core. The terminal amine on the mPEG16 chain, even when forming the micelle shell, can still be utilized for post-assembly functionalization, such as attaching targeting ligands to the micelle surface for directed delivery to specific cells or tissues mdpi.comutsouthwestern.edu. The self-assembly of such copolymers into micelles is driven by the differential solubility of the blocks in the solvent e3s-conferences.org. The resulting micelles are typically nanoscale, contributing to their ability to circulate in the blood and potentially accumulate at target sites through mechanisms like the enhanced permeation and retention (EPR) effect e3s-conferences.orgnih.gov.

Nanogels are crosslinked polymeric networks with a size in the nanometer range. Their crosslinked structure allows them to absorb and retain large amounts of water while maintaining their structural integrity ijpsjournal.comnih.gov. This characteristic makes them suitable for encapsulating hydrophilic molecules and provides a tunable platform for controlled release.

This compound can be incorporated into nanogel architectures in several ways. It can be used as a co-monomer during the polymerization process, where the amine group participates in crosslinking reactions, contributing to the formation of the gel network. Alternatively, this compound can be conjugated to pre-formed nanogels through reactions with the amine group, modifying the nanogel surface or introducing new functionalities. The PEG segments contribute to the nanogel's hydrophilicity and biocompatibility, while the amine groups offer points for further functionalization, such as the attachment of targeting moieties or stimuli-responsive elements polimi.it. Research has explored the use of PEG-based nanogels for drug delivery, leveraging their ability to encapsulate drugs and respond to environmental stimuli nih.govijpsjournal.comnih.gov.

Hybrid nanoparticles, combining organic and inorganic components, offer synergistic properties for various applications. Functionalizing the surface of these nanoparticles with this compound can enhance their stability in biological media, reduce non-specific protein adsorption (fouling), and provide reactive sites for further conjugation nih.gov.

The amine group of this compound can readily react with various functional groups present on the surface of different nanoparticles, including metal nanoparticles (e.g., gold, iron oxide), silica (B1680970) nanoparticles, and quantum dots acsmaterial.comresearchgate.netnih.govresearchgate.net. This functionalization process, often referred to as PEGylation, imparts the beneficial properties of PEG to the nanoparticle surface. For instance, amine-functionalized silica nanoparticles and magnetic nanoparticles have been modified with PEG-amine to improve their dispersion stability and biocompatibility researchgate.netnih.govresearchgate.net. The terminal amine group on the grafted mPEG16 chain allows for subsequent conjugation of targeting ligands, such as antibodies or peptides, enabling the hybrid nanoparticles to selectively bind to specific cells or tissues nih.gov.

Nanogel Architectures Incorporating this compound

Role of this compound in Biomaterials Engineering

This compound plays a significant role in the engineering of biomaterials, contributing to the development of materials with improved biocompatibility, tunable mechanical properties, and enhanced functionality for applications ranging from tissue engineering to drug delivery depots.

Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water. They are widely used in biomaterials due to their tissue-like properties, including softness and flexibility. Crosslinking is essential for maintaining the structural integrity of hydrogels in aqueous environments.

This compound can be used as a crosslinking agent or as a component in polymeric precursors for the formation of crosslinked hydrogels. The amine group can participate in various crosslinking chemistries, such as Michael addition reactions or reactions with activated esters, epoxides, or aldehydes, to form stable covalent bonds mdpi.com. By incorporating this compound into the hydrogel network, the resulting material benefits from the hydrophilicity and biocompatibility of the PEG chains. The crosslinking density, and thus the mechanical properties and swelling behavior of the hydrogel, can be tuned by controlling the concentration of this compound and the crosslinking reaction conditions. PEG-based hydrogels have been explored for applications such as drug delivery, cell encapsulation, and tissue scaffolding nih.govbiorxiv.orgnih.gov.

Functional coatings are applied to surfaces to impart specific properties, such as reduced protein adsorption, improved lubricity, or the ability to immobilize biomolecules. This compound can be used to create functional coatings on various substrates, including medical devices and materials for biosensing.

Development of this compound-Crosslinked Hydrogels

Polymer-Protein Conjugates for Molecular Sieving Effects

The conjugation of polymers to proteins, a process often referred to as PEGylation when involving polyethylene (B3416737) glycol derivatives like this compound, is a widely used strategy to modify protein properties polysciences.comresearchgate.net. The attachment of a hydrophilic polymer corona can influence the hydrodynamic size of the protein conjugate, thereby affecting its interaction with other molecules, surfaces, and biological environments mpg.dedow.com. This alteration in hydrodynamic size and surface properties can contribute to molecular sieving effects in various applications.

Molecular sieving, in this context, refers to the differential transport or exclusion of molecules based on their size and shape, often influenced by a porous or size-selective medium. While the search results highlight the general use of mPEG-NH2 for protein conjugation to improve properties like solubility and circulation time, specific detailed research findings and data tables demonstrating the explicit molecular sieving effects achieved solely through conjugation with this compound (MW 750) were not prominently available in the provided search results. polysciences.comresearchgate.net

However, the principle behind such an application would involve the mPEG16 chain increasing the effective size of the protein, potentially hindering its passage through pores or matrices with specific size cutoffs. The density and conformation of the grafted PEG chains, influenced by factors such as the conjugation site and grafting density, can tailor these sieving properties. Research on protein-polymer hybrids suggests that tailoring polymer architectures can drive molecular sieving effects fishersci.fi. While studies exist on molecular sieving using various materials like porous organic polymer films or in the context of protein interactions with gels, specific quantitative data on molecular sieving mediated by this compound protein conjugates was not found in the provided snippets. mdpi.comnih.govnih.gov

Detailed research in this area would typically involve:

Synthesis and characterization of site-specific or randomly conjugated this compound-protein conjugates.

Evaluation of the hydrodynamic size of the conjugates using techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC).

Assessment of the conjugate's transport or exclusion behavior through membranes, gels, or porous materials with known pore sizes.

Comparison of the behavior of the free protein versus the this compound conjugate to quantify the molecular sieving effect.

While specific data tables for this compound conjugates were not found, a hypothetical data representation in a research article focusing on this application might look like this:

| Protein | Conjugated Polymer | Molar Ratio (Polymer:Protein) | Hydrodynamic Diameter (nm) | Membrane Flux (%) |

| Protein X | Unconjugated | - | [Data] | [Data] |

| Protein X | This compound | [Ratio] | [Data] | [Data] |

| Protein X | mPEG[Other MW]-NH2 | [Ratio] | [Data] | [Data] |

The application of this compound in polymer-protein conjugates for molecular sieving would be relevant in areas such as targeted drug delivery, where controlling the distribution and penetration of protein-based therapeutics is crucial, or in separation processes involving proteins.

Amphiphilic Block Copolymer Assemblies Utilizing this compound

This compound can serve as a hydrophilic block in the synthesis of amphiphilic block copolymers. These copolymers, containing both hydrophilic (mPEG16) and hydrophobic blocks, can self-assemble in selective solvents, such as water, to form various nanoscale structures, including micelles, vesicles, and polymersomes polysciences.commdpi.comnih.govmdpi.com. Micelles, for instance, typically consist of a hydrophobic core formed by the aggregation of the hydrophobic blocks and a hydrophilic corona formed by the PEG chains exposed to the aqueous environment nih.govgoogle.com.

The terminal amine group of this compound provides a reactive handle for coupling with hydrophobic polymer blocks synthesized via various polymerization techniques, such as ring-opening polymerization or controlled radical polymerization nih.govsigmaaldrich.com. This allows for the creation of well-defined block copolymer structures.

The self-assembly of these amphiphilic copolymers is driven by the minimization of interfacial free energy between the hydrophobic blocks and the aqueous medium mdpi.com. The characteristics of the resulting assemblies, such as size, shape, and critical micelle concentration (CMC), are influenced by several factors, including the molecular weight and relative length of the hydrophilic (mPEG16) and hydrophobic blocks, the chemical nature of the hydrophobic block, concentration, temperature, and the presence of additives nih.govmdpi.com.

Research indicates that methoxy (B1213986) polyethylene glycol (MePEG) is commonly used as a hydrophilic block in the formation of amphiphilic copolymers that self-assemble into micelles for applications like drug delivery nih.gov. Methoxypolyethylene glycol amine has also been shown to form dendritic micelles sigmaaldrich.com. While the general principles of amphiphilic block copolymer self-assembly are well-established, specific detailed research findings and data tables focusing exclusively on assemblies formed using this compound as a defined block were not extensively detailed in the provided search results.

Detailed studies on amphiphilic block copolymer assemblies utilizing this compound would typically involve:

Synthesis of block copolymers incorporating this compound as the hydrophilic block and a chosen hydrophobic block.

Characterization of the block copolymer structure and molecular weight.

Investigation of the self-assembly behavior in aqueous solutions, including CMC determination.

Characterization of the resulting assemblies (e.g., micelles, vesicles) using techniques such as DLS, transmission electron microscopy (TEM), or atomic force microscopy (AFM) to determine size, morphology, and size distribution.

Evaluation of the stability of the assemblies under different conditions (e.g., pH, temperature, ionic strength).

While specific data tables for this compound assemblies were not found, a hypothetical data representation in a research article on this topic might include:

| Block Copolymer Composition (this compound-hydrophobic block) | Hydrophobic Block MW | mPEG16:Hydrophobic Ratio | CMC (mg/L) | Micelle Diameter (nm) |

| mPEG16-Poly(X) | [Data] | [Data] | [Data] | [Data] |

| mPEG16-Poly(Y) | [Data] | [Data] | [Data] | [Data] |

Amphiphilic block copolymer assemblies utilizing this compound are of interest in various fields, including drug delivery, gene therapy, and the creation of nanomaterials, due to their ability to encapsulate hydrophobic molecules within their core and provide a stable, hydrophilic exterior nih.govgoogle.com.

Sophisticated Analytical Characterization Techniques for Mpeg16 Nh2 and Its Derivatives

Spectroscopic Methods for mPEG16-NH2 Chemical Structure Elucidation

Spectroscopic techniques provide valuable insights into the molecular structure, functional groups, and chemical bonds present in this compound and its modified forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

NMR spectroscopy is a powerful tool for confirming the structure and determining the purity and molecular weight of PEG derivatives like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are routinely used.

¹H NMR spectroscopy is commonly used to characterize the functionalization of PEGs with small anchoring moieties such as amine groups acs.orgnih.gov. The spectrum of this compound would typically show characteristic signals for the ethylene (B1197577) glycol repeating units (-CH₂CH₂O-) around 3.6 ppm, the terminal methoxy (B1213986) group (-OCH₃) as a singlet around 3.3 ppm, and signals corresponding to the protons on the carbon atoms adjacent to the terminal amine group (-CH₂NH₂) nih.govresearchgate.net. The integration of these peaks allows for the determination of the average molecular weight and confirms the presence of the terminal functional groups acs.orgnih.gov. However, accurate interpretation of ¹H NMR spectra for larger PEGs requires considering the ¹H-¹³C coupling, which can result in smaller side peaks for the repeating units that might be mistaken for impurities if not correctly assigned acs.orgnih.gov. These ¹H-¹³C coupled peaks can be exploited for more accurate determination of polymer molecular weight and functionalization efficacy nih.gov.

¹³C NMR spectroscopy provides complementary information about the carbon backbone of the molecule. The characteristic signals for the ethylene glycol carbons and the terminal groups can be observed, further confirming the structure.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more detailed assignment of proton and carbon signals, particularly in complex derivatives or conjugates mendeley.com. These techniques help in establishing connectivity between atoms and resolving overlapping signals in crowded spectra.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a versatile technique used to identify the functional groups present in a molecule by analyzing its infrared absorption spectrum drawellanalytical.comfilab.frinnovatechlabs.comspecificpolymers.com. For this compound, characteristic absorption bands would be observed for the C-O-C stretching vibrations of the ether linkages in the PEG backbone (typically in the range of 1000-1200 cm⁻¹) nepjol.info. The presence of the primary amine group (-NH₂) can be confirmed by characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. FTIR can also be used to monitor chemical reactions involving the amine group, such as conjugation, by observing the disappearance of the amine bands and the appearance of new bands corresponding to the newly formed bond (e.g., amide bond formation shows a characteristic C=O stretching band around 1650 cm⁻¹) idosi.org. FTIR analysis can be performed on solid, liquid, or gaseous samples innovatechlabs.com.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that provides information about the molecular vibrations and chemical structure of a compound renishaw.comspectroscopyonline.com. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of light. Raman spectra exhibit bands corresponding to specific molecular vibrations, which can be used as a fingerprint for identification and to gain structural information renishaw.com. For PEG and its derivatives, Raman spectroscopy can provide details about the conformation of the polymer chain and the presence of terminal groups. Bands associated with C-C and C-O stretching vibrations of the PEG backbone, as well as vibrations related to the terminal amine group, would be expected researchgate.net. Raman spectroscopy is sensitive to changes in chemistry and structure, allowing for the detection of subtle differences in the molecular environment renishaw.com. It can be applied to identify chemicals and understand molecular interactions renishaw.comresearchgate.net.

Chromatographic and Mass Spectrometric Analysis of this compound Conjugates

Chromatographic techniques, often coupled with mass spectrometry, are essential for separating this compound from impurities and for analyzing the purity and composition of conjugates formed by reacting this compound with other molecules. Mass spectrometry provides information about the molecular weight and structure of the intact molecule and its fragments.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a widely used technique for determining the molecular weight of polymers and PEGylated products, particularly for higher molecular weights acs.orgidosi.orgnih.govresearchgate.netcovalx.com. In MALDI-MS, the analyte is mixed with a matrix material, co-crystallized on a target plate, and then irradiated with a laser. The matrix absorbs the laser energy and transfers it to the analyte, causing ionization and desorption. The ions are then detected by a mass analyzer, typically a time-of-flight (TOF) analyzer (MALDI-TOF MS) nih.gov.

For this compound and its conjugates, MALDI-MS provides information on the average molecular weight and the distribution of PEG chain lengths (polydispersity). The spectrum typically shows a series of peaks corresponding to PEG chains with varying numbers of repeating units, often observed as adducts with ions like Na⁺ or K⁺ acs.org. The mass difference between adjacent peaks in the series corresponds to the molecular weight of the ethylene glycol repeating unit (approximately 44 Da). The presence of a conjugate can be confirmed by a shift in the molecular weight compared to the unconjugated this compound nih.gov. MALDI-MS is particularly useful for characterizing the degree of PEGylation and identifying different PEGylated species idosi.orgnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry (MS) researchgate.netacs.orgchromatographyonline.commdpi.comrsc.org. LC separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z) rsc.org.

LC-MS is invaluable for analyzing the purity of this compound and for characterizing complex mixtures of PEG conjugates. Different chromatographic modes, such as reversed-phase HPLC, can be used to separate PEGylated species based on their hydrophobicity nih.govresearchgate.net. The mass spectrometer provides molecular weight information for the eluting peaks, allowing for the identification of the unconjugated PEG, the conjugate, and potential impurities or by-products researchgate.netacs.org. LC-MS can also be used to elucidate the structure of PEG derivatives and modifications through fragmentation analysis in the mass spectrometer researchgate.netacs.org. Challenges in LC-MS of high molecular weight PEGs can arise due to their heterogeneity and the formation of multiple charged ions researchgate.net. Techniques like post-column addition of amines have been developed to reduce the charge states of PEG and PEGylated compounds, simplifying the mass spectra and improving characterization researchgate.netacs.org.

These sophisticated analytical techniques, used individually or in combination, provide a comprehensive suite of tools for the detailed characterization of this compound and its derivatives, ensuring the quality and understanding of these important compounds for various applications.

Gel Permeation Chromatography (GPC) with Multi-Angle Laser Light Scattering (MALLS)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers by determining their molecular weight distribution, average molecular weights (Mn, Mw), and polydispersity index (PDI). resolvemass.calcms.cz The addition of Multi-Angle Laser Light Scattering (MALLS) detection provides absolute molecular weight information, overcoming the limitations of traditional GPC which relies on calibration standards. resolvemass.catheanalyticalscientist.com This is particularly valuable for polymers like PEG, where the hydrodynamic size can vary depending on the solvent and structure, leading to different molecular weight estimations when using calibration curves based on different polymers. gormleylab.com

GPC-MALLS analysis involves dissolving the polymer sample in a suitable solvent and injecting it into a column packed with porous beads. resolvemass.ca Molecules are separated based on their hydrodynamic volume, with larger molecules eluting first. resolvemass.ca The MALLS detector measures the light scattered by the polymer molecules at multiple angles, allowing for the determination of their absolute molecular weight independent of their elution volume. theanalyticalscientist.com A refractive index (RI) detector is typically used in conjunction with MALLS to measure the concentration of the eluting polymer. theanalyticalscientist.com

While specific detailed research findings on this compound using GPC-MALLS were not extensively found in the search results, the technique is broadly applied to characterize mPEG derivatives and PEG-containing copolymers. For example, MALLS-GPC has been used to characterize linear-dendron-like poly(ε-caprolactone)-b-poly(ethylene oxide) copolymers, providing insights into their molecular structures and physical properties. researchgate.net The accurate determination of molecular weight and its distribution by GPC-MALLS is essential for controlling the properties of this compound and its derivatives, which in turn influences their self-assembly behavior and the characteristics of the resulting structures.

Microscopic and Scattering Techniques for Assembled Structures

Microscopic and scattering techniques are indispensable for visualizing the morphology, size, and distribution of assembled structures formed by this compound derivatives. These techniques provide direct or indirect information about the nanoscale architecture of these materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique that provides high-resolution images of the internal structure and morphology of materials at the nanoscale. nih.gov In TEM, a beam of electrons is transmitted through a thin sample, and the interaction of the electrons with the sample forms an image. TEM is particularly useful for observing the shape, size, and internal arrangement of nanoparticles, micelles, and other self-assembled structures formed by this compound derivatives.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface imaging technique that provides high-resolution images of the topography and morphology of a sample. mdpi.com Unlike TEM, which requires thin samples, SEM can image bulk materials. SEM works by scanning a focused beam of electrons across the surface of a sample and detecting the secondary electrons or backscattered electrons emitted from the surface. This provides detailed information about the surface features and texture of assembled structures.

Dynamic Light Scattering (DLS) for Particle Sizing and Distribution

Dynamic Light Scattering (DLS) is a widely used technique for determining the size distribution of nanoparticles and other small particles in dispersion. mdpi.comrevmaterialeplastice.roacs.org DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid. The rate at which the light intensity fluctuates is related to the size of the particles, with smaller particles moving faster and causing more rapid fluctuations. DLS provides information about the hydrodynamic diameter of the particles and their size distribution (polydispersity).

DLS is frequently used to characterize the size and aggregation behavior of assembled structures formed by mPEG-containing copolymers and nanoparticles. For instance, DLS was used to determine the diameters of micelles formed by mPEG-PLA and polymeric prodrugs, reporting values of 28.73 ± 1.45 nm and 49.67 ± 4.29 nm, respectively. acs.org DLS can also be used to determine the aggregation numbers of micelles, which in one study ranged from 351 to 603, depending on the drug incorporation. acs.org The size change of polymeric nanoparticles in response to stimuli, such as the presence of reducing agents, can be monitored by DLS measurements. sci-hub.se Studies on amino-terminated polyethylene (B3416737) glycol functionalized mesoporous silica (B1680970) nanoparticles (CMS-PEG-NH2) also utilized DLS to determine particle size, noting that the average size determined by DLS in aqueous conditions was larger than that from TEM, likely due to the hydration layer. atlantis-press.com DLS is a crucial tool for assessing the size and stability of assembled structures in solution.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical maps of a sample surface. revmaterialeplastice.ronih.govnih.gov AFM uses a sharp tip attached to a cantilever to scan the surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create an image of the surface topography. AFM can operate in various modes, including tapping mode, which is suitable for imaging soft materials and assembled structures. nih.gov AFM can also provide information about surface roughness and mechanical properties. physicsworld.com

AFM is valuable for characterizing the surface morphology and structure of assembled systems involving mPEG-amine derivatives. It has been used to analyze the surface topography of amine-rich coatings at a high resolution. mdpi.com AFM has also been applied to characterize PEGylated dendrimers, allowing for the visualization of individual dendrimers and the differentiation and characterization of the dendrimer core and PEG shell. nih.gov AFM studies can reveal the uniformity and distribution of PEGylation on individual particles and suggest variations in PEG conformation. nih.gov Furthermore, AFM has been used to characterize covalently PEGylated graphene oxide synthesized using methoxypolyethylene glycol amine (mPEG-NH2), providing images and histograms of particle diameter and thickness. researchgate.net The combination of AFM with other techniques like Raman spectroscopy allows for simultaneous structural and chemical characterization at the nanoscale. physicsworld.com

Thermal Analysis for Polymer Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal properties of polymers like this compound and its derivatives. These techniques provide information about thermal stability, decomposition temperatures, melting behavior, and crystallinity. ctherm.comlabmanager.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ctherm.comlabmanager.com TGA is primarily used to determine the thermal stability of a material and its compositional properties by monitoring weight loss due to decomposition, oxidation, or dehydration. ctherm.comlabmanager.com For PEG-containing materials, TGA can indicate the onset and stages of thermal degradation.

Differential Scanning Calorimetry (DSC) measures the heat absorbed or released by a sample as a function of temperature. ctherm.comlabmanager.com DSC is widely used to determine thermal transitions such as melting points, glass transition temperatures, crystallization temperatures, and the degree of crystallinity. ctherm.comlabmanager.comyoutube.com PEG is a semicrystalline polymer with a characteristic melting temperature. semanticscholar.org The melting behavior of PEG derivatives can be affected by factors such as molecular weight and end groups. semanticscholar.org For example, azide (B81097) end groups have been shown to affect PEG melting behavior, inducing defect formation in the crystal lattice and reducing crystal sizes, which becomes particularly relevant for low molecular weight PEGs. semanticscholar.org

Simultaneous Thermal Analysis (STA) combines TGA and DSC measurements in a single instrument, allowing for the simultaneous measurement of mass change and heat flow. ctherm.comyoutube.comlinseis.com This provides a more comprehensive understanding of the thermal events occurring in a material.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. researchgate.netfilab.fr This technique is powerful for identifying various physical properties and thermal transitions of polymeric materials, such as melting temperature (Tm), crystallization temperature (Tc), glass transition temperature (Tg), and associated enthalpy changes. researchgate.neteag.comresearchgate.net

For poly(ethylene glycol) (PEG) and its derivatives like this compound, DSC is particularly useful for studying their crystalline and melting behaviors. PEG is known to be semi-crystalline, and its thermal properties are influenced by its molecular weight. researchgate.net Higher molecular weight PEGs tend to exhibit increased crystallinity due to lower segmental mobility. researchgate.net

DSC analysis can reveal melting endotherms corresponding to the crystalline phase of PEG. For instance, PEG with a molecular weight of 2000 g/mol has been reported to have a high degree of crystallinity, and different molecular weights of PEG show melting points in various ranges. researchgate.netresearchgate.net While specific DSC data for this compound (which has a defined chain length of 16 ethylene glycol units) were not directly found, studies on mPEG-conjugated polymers demonstrate the utility of DSC in characterizing the thermal behavior of the mPEG block within the copolymer structure. mdpi.comscielo.brsbmu.ac.irnih.govresearchgate.net For example, mPEG-PDLLA copolymers showed an endothermic melting peak around 38 °C attributed to the crystallization of the mPEG block. mdpi.com Another study on mPEG-PCL copolymers showed a melting point around 58.97 °C for the copolymer. sbmu.ac.ir

DSC can also provide information on the glass transition temperature (Tg), which is a characteristic of amorphous regions within a polymer. researchgate.neteag.comresearchgate.net The Tg of a polymer can decrease when blended or copolymerized with PEG, indicating increased flexibility of the molecular chains. rsc.org

The enthalpy of fusion (ΔHm), calculated from the area of the melting peak in a DSC thermogram, can be used to determine the degree of crystallinity of the PEG component. researchgate.netresearchgate.net The theoretical melting enthalpy for 100% crystalline PEG is approximately 196.8 J/g. researchgate.net

DSC is also employed to assess the thermal stability of mPEG-modified materials. Changes in thermal transitions after modification or processing can indicate alterations in the material's structure or interactions between components. scielo.brnih.gov

Advanced Surface Analysis for this compound Modified Materials

Surface modification with PEG, including mPEG derivatives like this compound, is a common strategy to alter the interfacial properties of materials, particularly to impart protein resistance and improve biocompatibility. nih.govcore.ac.uk Analyzing the surface composition and the presence of the mPEG layer is critical for confirming successful modification and understanding the surface properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. mdpi.comeag.commdpi.com XPS is an established tool for the chemical characterization of material surfaces, probing the top few nanometers (typically 5-10 nm) of the sample. mdpi.comeag.com

For surfaces modified with this compound or similar PEG-amines, XPS is invaluable for several reasons:

Elemental Composition: XPS survey spectra can identify the elements present on the surface and their relative atomic percentages. mdpi.comeag.comresearchgate.net For a successful mPEG modification, the appearance of characteristic peaks for carbon (C) and oxygen (O) from the PEG chain, and nitrogen (N) from the terminal amine group (in the case of mPEG-NH2), would be expected. nih.govazom.com The ratio of these elements can provide insights into the surface coverage of the mPEG layer. nih.gov

Chemical State Analysis: High-resolution XPS scans of specific core levels, such as the C 1s spectrum, can reveal the different chemical environments of carbon atoms. mdpi.comeag.com For PEG, the C 1s spectrum typically shows a prominent peak around 286.5 eV corresponding to the C-O bonds in the ethylene glycol repeating units. azom.comaip.orgresearchgate.net The presence and intensity of this peak are strong indicators of successful PEG grafting or adsorption onto a surface. researchgate.netresearchgate.net For this compound, the N 1s spectrum would provide information about the terminal amine group, typically appearing around 399-400 eV. Analysis of the N 1s peak can help confirm the presence of the amine and potentially its chemical state after reaction or immobilization. d-nb.info

Surface Coverage and Layer Thickness: Quantitative analysis of XPS data, particularly the ratios of elemental peak intensities from the substrate and the PEG layer, can be used to estimate the surface density and thickness of the grafted or adsorbed PEG layer. researchgate.netresearchgate.netnih.gov The attenuation of signals from the underlying substrate by the PEG overlayer can be correlated to the thickness of the PEG film. researchgate.netresearchgate.net For example, studies have used the fractional area of the C-O peak in the C 1s spectra as a measure of the grafting density of PEG. researchgate.netacs.org

Confirmation of Surface Reactions: XPS can be used to confirm the successful reaction of the terminal amine group of this compound with a surface or another molecule by observing changes in the N 1s spectrum or the appearance of new peaks corresponding to the reaction product. d-nb.info

Studies utilizing XPS have demonstrated its effectiveness in characterizing surfaces modified with mPEG-containing molecules. For instance, XPS confirmed the successful introduction of hydrophilic PEG onto surfaces by observing changes in atomic composition. nih.gov Quantitative XPS analysis has provided insights into the binding mechanisms of mPEG-DOPA polymers on TiO2 surfaces. nih.govacs.org XPS has also been used to study the grafting kinetics and conformational properties of amine-functionalized PEGs covalently grafted onto various matrices by analyzing C-O intensities from high-resolution C 1s scans. researchgate.netacs.org

| Sample | Surface Modification | XPS Survey C (%) | XPS Survey O (%) | XPS Survey N (%) | C-O Peak (C 1s) Binding Energy (eV) | C-O Peak Intensity (Arbitrary Units) |

| Untreated Substrate | None | Varies | Varies | Absent | Varies | Low or Absent |

| Substrate + this compound | Grafted/Adsorbed | Increased | Increased | Present | ~286.5 | High |

| This compound Derivative A | Grafted/Adsorbed | Increased | Increased | Present/Changed | ~286.5 | High |

Note: This table is illustrative and based on typical XPS results for PEG-modified surfaces. Actual values would depend on the specific substrate, modification method, and this compound surface density.

XPS imaging can complement spectroscopic analysis by providing information on the spatial distribution and homogeneity of the mPEG coating on a surface. azom.com

Q & A

Basic: What experimental methods are recommended for characterizing the purity and structural integrity of mPEG16-NH2?

To ensure reproducible synthesis, employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm amine-terminal group presence via <sup>1</sup>H-NMR (e.g., δ 2.8–3.0 ppm for NH2 protons) and quantify PEG chain length using <sup>13</sup>C-NMR .

- Mass Spectrometry (MS) : Validate molecular weight consistency (e.g., MALDI-TOF for low polydispersity) .

- Chromatography : Use HPLC or GPC to detect impurities and assess batch-to-batch variability .

- FTIR Spectroscopy : Verify functional groups (e.g., C-O-C stretching at 1100 cm<sup>−1</sup> for PEG) .

Basic: How can researchers optimize this compound solubility for aqueous-phase conjugation reactions?

Adjust solvent systems and reaction conditions:

- Solvent Selection : Pre-dissolve this compound in deionized water or phosphate buffer (pH 6.5–7.5) to prevent aggregation. For hydrophobic substrates, use co-solvents like DMSO (≤10% v/v) to enhance miscibility .

- Temperature Control : Maintain 25–30°C to balance reaction kinetics and PEG chain hydration .

- Stoichiometric Ratios : Optimize molar excess of this compound relative to the target molecule (e.g., 1.2:1 for amine-reactive crosslinkers) .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound-conjugated therapeutics?

Resolve discrepancies through systematic analysis:

- Batch Variability : Compare polydispersity indices (PDI) across studies; PDIs >1.1 may explain inconsistent bioactivity .

- Conjugation Efficiency : Quantify unreacted amines post-conjugation using TNBS assay or fluorescamine labeling .

- In Vivo vs. In Vitro Context : Account for PEG chain hydration dynamics in physiological vs. cell culture conditions, which alter steric shielding effects .

- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to evaluate variability across studies .

Advanced: What strategies mitigate PEG-related immunogenicity in this compound-based drug formulations?

Address antigenicity risks via molecular design and preclinical testing:

- PEG Chain Length Optimization : Shorter chains (e.g., 16-mer) reduce anti-PEG antibody generation compared to longer PEGs (>40-mer) .

- Preclinical Screening : Use ELISA or SPR to quantify anti-PEG antibodies in animal models pre- and post-administration .

- Alternative Architectures : Test branched PEGs or site-specific conjugation to minimize epitope exposure .

Basic: How can researchers validate the reproducibility of this compound conjugation protocols?

Implement rigorous documentation and cross-lab validation:

- Detailed SOPs : Include step-by-step reaction parameters (e.g., pH, temperature, mixing speed) .

- Collaborative Trials : Share protocols with independent labs for replication; use standardized reagents (e.g., from NIST-traceable suppliers) .

- Analytical Consistency : Require identical instrumentation settings (e.g., HPLC column type, MS ionization mode) for inter-lab comparisons .

Advanced: What computational tools predict this compound conformation and interaction dynamics in complex biological systems?

Leverage molecular modeling and simulations:

- MD Simulations : Use GROMACS or AMBER to model PEG chain hydration and flexibility in aqueous environments .

- Docking Studies : Predict PEG-ligand steric interference using AutoDock Vina or HADDOCK .

- Machine Learning : Train algorithms on existing PEG-protein interaction datasets to forecast immunogenicity risks .

Basic: What are critical considerations for storing this compound to prevent degradation?

Preserve stability through controlled storage conditions:

- Temperature : Store lyophilized powder at −20°C; avoid freeze-thaw cycles for aqueous solutions .

- Moisture Control : Use desiccants and argon/vacuum sealing to limit oxidation of terminal amines .

- Light Exposure : Shield from UV light to prevent PEG chain cleavage .

Advanced: How can researchers design experiments to isolate the effects of this compound from conjugated payloads in pharmacokinetic studies?

Employ controlled experimental frameworks:

- Isotopic Labeling : Synthesize this compound with <sup>13</sup>C or deuterium tags for tracking via LC-MS .

- Control Groups : Compare unconjugated payloads, PEG-only formulations, and conjugated products in parallel .

- Compartmental Modeling : Use PK/PD software (e.g., NONMEM) to deconvolute PEG vs. payload contributions to bioavailability .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound-conjugated drug studies?

Apply non-linear regression and error analysis:

- Four-Parameter Logistic (4PL) Model : Fit sigmoidal curves to quantify EC50/IC50 values .

- Error Propagation : Calculate uncertainties in conjugation efficiency and bioactivity using Monte Carlo simulations .

- ANOVA : Compare multiple formulations (e.g., varying PEG lengths) for significant differences in efficacy .

Advanced: What methodologies assess long-term stability of this compound-conjugated nanoparticles under physiological conditions?

Adopt accelerated aging and real-time stability protocols:

- Forced Degradation Studies : Expose formulations to elevated temperatures (40°C) and pH extremes (pH 3–10) to predict shelf-life .

- Dynamic Light Scattering (DLS) : Monitor hydrodynamic diameter changes over time to detect aggregation .

- SEC-MALS : Couple size-exclusion chromatography with multi-angle light scattering to quantify PEG shedding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.